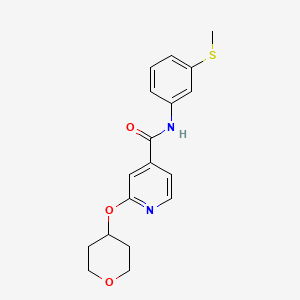

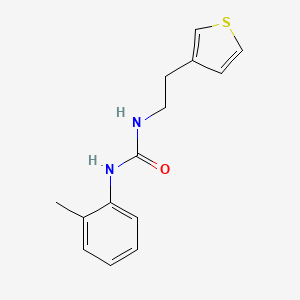

![molecular formula C27H25ClN4O4 B2541207 2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 959525-85-0](/img/structure/B2541207.png)

2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that appears to be related to the pyrazole and pyrazine families. These heterocyclic compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The papers provided do not directly discuss this compound but offer insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related pyrazole compounds typically involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . These processes often require careful control of reaction conditions and may involve multiple steps, including the formation of chalcone intermediates and subsequent cyclization with hydrazine or similar reagents, as demonstrated in the synthesis of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline . The synthesis of the compound would likely follow a similar pathway, with specific reagents chosen to introduce the ethoxy and methyloxazolyl substituents.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of complex organic compounds unambiguously . The related compounds exhibit interesting conformational differences and hydrogen bonding patterns in their solid-state structures. For instance, the presence of a propionic acid group leads to the formation of hydrogen-bonded dimers . Similarly, the compound of interest may also exhibit unique conformational characteristics and intermolecular interactions, which could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

Pyrazole compounds can participate in various chemical reactions due to their reactive functional groups. The presence of chloro and methoxy substituents can influence the reactivity and selectivity of these reactions. For example, the chloro substituent can undergo nucleophilic substitution reactions, while methoxy groups can be involved in electrophilic aromatic substitution . The compound , with its multiple substituents and heterocyclic rings, would likely exhibit a rich chemistry with potential for further functionalization.

Physical and Chemical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure and substituents. For example, the presence of methoxy groups can increase solubility in organic solvents . The chemical properties, including acidity, basicity, and reactivity, are also affected by the nature of the substituents and the overall molecular framework. The biological activities, such as antimicrobial, antioxidant, and larvicidal activities, are significant for these compounds, as demonstrated by the related pyrazoline and Schiff base derivatives . The compound would likely share some of these properties, but specific activities would need to be empirically determined.

properties

IUPAC Name |

2-(3-chloro-4-ethoxyphenyl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O4/c1-4-34-24-9-7-6-8-19(24)26-29-22(17(3)36-26)16-31-12-13-32-23(27(31)33)15-21(30-32)18-10-11-25(35-5-2)20(28)14-18/h6-15H,4-5,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUUBOUHDJLQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OCC)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

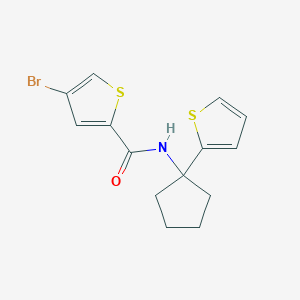

![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)

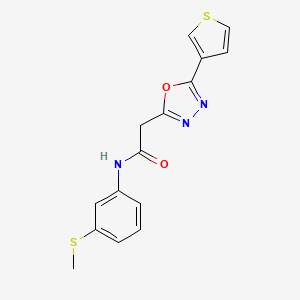

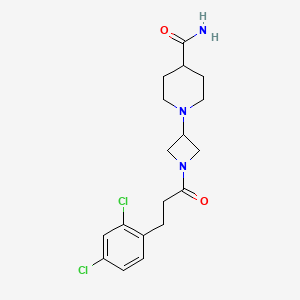

![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)

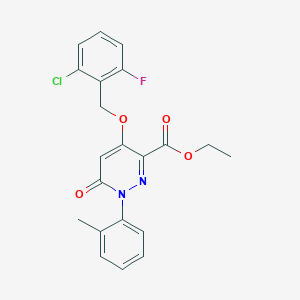

![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)

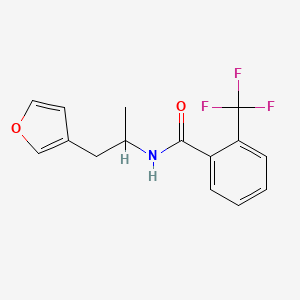

![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)

![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)

![8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2541146.png)